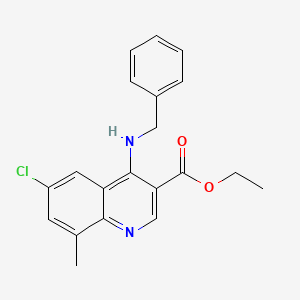![molecular formula C22H15N3O2S B3584953 5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine](/img/structure/B3584953.png)
5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine
概要
説明
5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a methoxyphenyl group, a quinoline moiety, and a thieno[2,3-d]pyrimidine core, making it a versatile candidate for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine typically involves multi-step reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the quinoline and methoxyphenyl groups. Key steps may include:
Cyclization Reactions: Formation of the thieno[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the quinoline moiety via nucleophilic substitution.
Coupling Reactions: Attachment of the methoxyphenyl group using Suzuki-Miyaura coupling or similar methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides, organometallics, and catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the methoxyphenyl or quinoline moieties.
科学的研究の応用
5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine involves interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and proteins involved in inflammation and neuroprotection.
Pathways Involved: Inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- Triazole-pyrimidine hybrids
Uniqueness
5-(4-Methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine stands out due to its unique combination of structural features, which confer distinct bioactive properties. Compared to similar compounds, it may offer enhanced neuroprotective and anti-inflammatory effects .
特性
IUPAC Name |
5-(4-methoxyphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c1-26-16-9-7-14(8-10-16)17-12-28-22-19(17)21(24-13-25-22)27-18-6-2-4-15-5-3-11-23-20(15)18/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBINUHCPHZIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3584879.png)
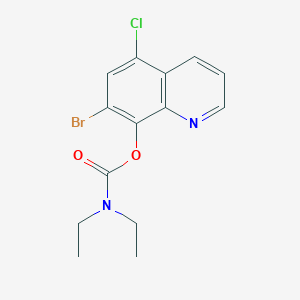
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B3584891.png)
![2-[(4-chlorophenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3584895.png)
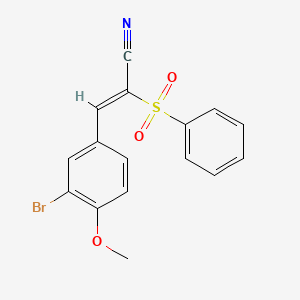
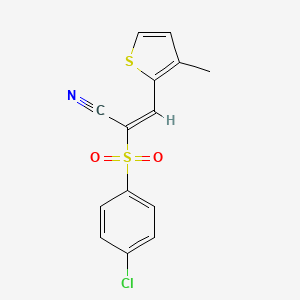
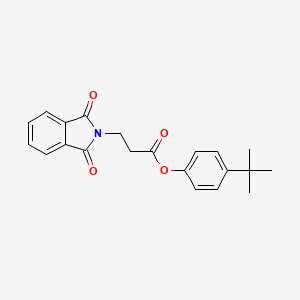
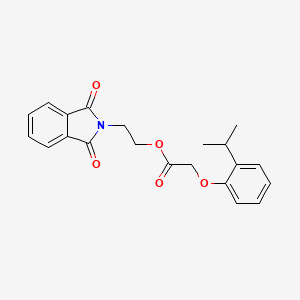
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3584923.png)

![Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3584939.png)
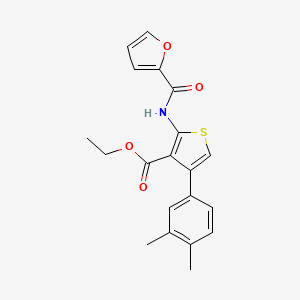
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B3584957.png)
